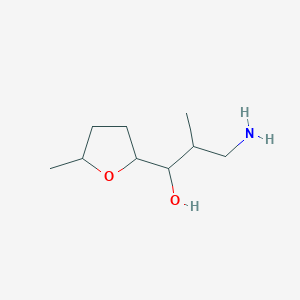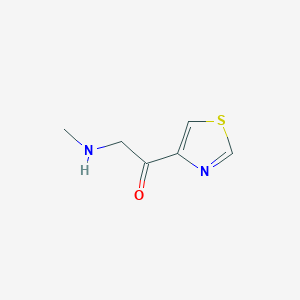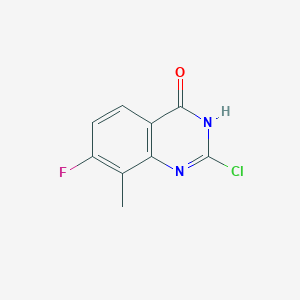![molecular formula C11H22N2O B13164126 N-[(Azepan-2-yl)methyl]-2-methylpropanamide](/img/structure/B13164126.png)
N-[(Azepan-2-yl)methyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Azepan-2-yl)methyl]-2-methylpropanamide is a chemical compound with the molecular formula C11H22N2O It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a methylpropanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Azepan-2-yl)methyl]-2-methylpropanamide typically involves the reaction of azepane with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve azepane in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2-methylpropanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of the compound with high purity.
化学反応の分析
Types of Reactions
N-[(Azepan-2-yl)methyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The azepane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted azepane derivatives.
科学的研究の応用
N-[(Azepan-2-yl)methyl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[(Azepan-2-yl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets. The azepane ring can interact with biological membranes, potentially altering their permeability and affecting cellular processes. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(Azepan-1-yl)ethyl methacrylate: Similar in structure but contains a methacrylate group instead of a methylpropanamide group.
N-[(Azepan-2-yl)methyl]propanamide: Similar but lacks the methyl group on the propanamide moiety.
Uniqueness
N-[(Azepan-2-yl)methyl]-2-methylpropanamide is unique due to the presence of both the azepane ring and the methylpropanamide group, which confer specific chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H22N2O |
|---|---|
分子量 |
198.31 g/mol |
IUPAC名 |
N-(azepan-2-ylmethyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H22N2O/c1-9(2)11(14)13-8-10-6-4-3-5-7-12-10/h9-10,12H,3-8H2,1-2H3,(H,13,14) |
InChIキー |
YWJOTMQSESNUSW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NCC1CCCCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-Methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13164058.png)



![3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13164075.png)





![9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13164116.png)

![2-[4-(Chloromethoxy)phenyl]acetonitrile](/img/structure/B13164142.png)
